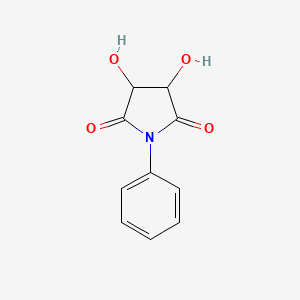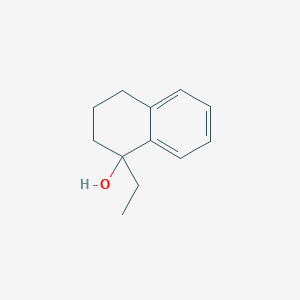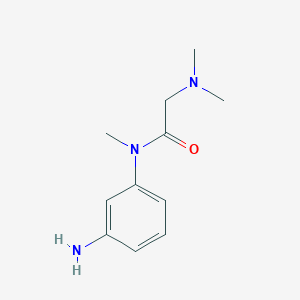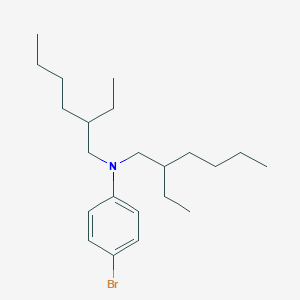![molecular formula C7H10N2O5 B15161750 6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 143647-92-1](/img/structure/B15161750.png)
6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione is a spiro compound characterized by its unique bicyclic structure, which includes an oxazolidine ring fused with a diazaspirodecane core. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spiro compound . The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst like Raney nickel are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Scientific Research Applications
6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved often include key metabolic and signaling pathways that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione
- 2,8-diazaspiro[4.5]decan-1-one
- 3,8,9,10-tetrahydroxy-7-hydroxymethyl-6-oxa-1,3-diazaspiro[4.5]decane
Uniqueness
6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its specific substitution pattern and the presence of hydroxyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications and differentiate it from other spiro compounds .
Properties
CAS No. |
143647-92-1 |
|---|---|
Molecular Formula |
C7H10N2O5 |
Molecular Weight |
202.16 g/mol |
IUPAC Name |
6,10-dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C7H10N2O5/c10-3-1-14-2-4(11)7(3)5(12)8-6(13)9-7/h3-4,10-11H,1-2H2,(H2,8,9,12,13) |
InChI Key |
GAVZEZFMZVLYRF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2(C(CO1)O)C(=O)NC(=O)N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N'-cyclohexylurea](/img/structure/B15161686.png)
![N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N'-pentan-3-ylurea](/img/structure/B15161688.png)


![2-[(Propan-2-yl)oxy]cyclopentan-1-ol](/img/structure/B15161711.png)
![1-Methyl-3-[3-[[methyl-[(4-nitrophenyl)methyl]carbamoyl]amino]phenyl]-1-[(4-nitrophenyl)methyl]urea](/img/structure/B15161717.png)


![4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one](/img/structure/B15161722.png)
![D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI)](/img/structure/B15161723.png)
![Benzoic acid, 4-[(2-benzoylphenoxy)methyl]-](/img/structure/B15161731.png)
![Ethyl [4-(pyrrolidin-1-yl)naphthalen-1-yl]phosphonate](/img/structure/B15161742.png)
